molecular formula C15H24N2O2S B7588798 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid

3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid

カタログ番号 B7588798
分子量: 296.4 g/mol
InChIキー: NATNPEZOWJAGLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid, also known as ITI-007 or Lumateperone, is a novel antipsychotic drug that has gained significant attention in recent years due to its potential therapeutic benefits. It is a small molecule that acts as a serotonin receptor modulator and dopamine receptor phosphoprotein modulator. The compound has been shown to be effective in treating various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.

作用機序

The exact mechanism of action of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid is not yet fully understood, but it is believed to act as a serotonin receptor modulator and dopamine receptor phosphoprotein modulator. It has been shown to have high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as dopamine D2 receptors. It is thought to exert its therapeutic effects by modulating these receptors, which in turn affects the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, while decreasing dopamine release in others. It has also been shown to increase the release of serotonin and norepinephrine in certain brain regions. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.

実験室実験の利点と制限

One of the main advantages of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid is its unique pharmacological profile, which makes it effective in treating both positive and negative symptoms of schizophrenia. It has also been shown to have antidepressant and anxiolytic effects, making it a potentially useful treatment for other psychiatric disorders. However, one limitation of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid is its relatively short half-life, which may require multiple doses per day.

将来の方向性

There are several potential future directions for research on 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid. One area of interest is its potential use in the treatment of other psychiatric disorders, such as major depressive disorder and anxiety disorders. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid and its effects on various neurotransmitters and brain regions.

合成法

The synthesis of 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid involves a multi-step process that starts with the reaction of 2-isopropylthiazole with 3-bromopropionyl chloride to form 3-(2-isopropylthiazol-4-yl)propanoyl chloride. This intermediate is then reacted with piperidine to form the piperidine derivative, which is subsequently reduced to yield the final product, 3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid.

科学的研究の応用

3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid has been the subject of numerous scientific studies that have demonstrated its efficacy in treating various psychiatric disorders. In preclinical studies, the compound has been shown to have a unique pharmacological profile that makes it effective in treating both positive and negative symptoms of schizophrenia. It has also been shown to have antidepressant and anxiolytic effects.

特性

IUPAC Name

3-[1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-11(2)15-16-13(10-20-15)9-17-7-3-4-12(8-17)5-6-14(18)19/h10-12H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATNPEZOWJAGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。